Cas no 2287301-58-8 (Lithium;3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoate)
Lithium;3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoate Chemical and Physical Properties
Names and Identifiers
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- 2287301-58-8
- Lithium;3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoate
- EN300-6740319
- lithium(1+) ion 4-[(tert-butoxy)carbonyl]-3-fluorobenzoate
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- Inchi: 1S/C12H13FO4.Li/c1-12(2,3)17-11(16)8-5-4-7(10(14)15)6-9(8)13;/h4-6H,1-3H3,(H,14,15);/q;+1/p-1
- InChI Key: XXSPKCWCQCMDNS-UHFFFAOYSA-M
- SMILES: FC1C=C(C(=O)[O-])C=CC=1C(=O)OC(C)(C)C.[Li+]
Computed Properties
- Exact Mass: 246.08796546g/mol
- Monoisotopic Mass: 246.08796546g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 314
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.4Ų
Lithium;3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6740319-0.05g |
lithium(1+) 4-[(tert-butoxy)carbonyl]-3-fluorobenzoate |
2287301-58-8 | 95.0% | 0.05g |
$112.0 | 2025-03-13 | |
| Enamine | EN300-6740319-0.1g |
lithium(1+) 4-[(tert-butoxy)carbonyl]-3-fluorobenzoate |
2287301-58-8 | 95.0% | 0.1g |
$168.0 | 2025-03-13 | |
| Enamine | EN300-6740319-0.25g |
lithium(1+) 4-[(tert-butoxy)carbonyl]-3-fluorobenzoate |
2287301-58-8 | 95.0% | 0.25g |
$240.0 | 2025-03-13 | |
| Enamine | EN300-6740319-0.5g |
lithium(1+) 4-[(tert-butoxy)carbonyl]-3-fluorobenzoate |
2287301-58-8 | 95.0% | 0.5g |
$444.0 | 2025-03-13 | |
| Enamine | EN300-6740319-1.0g |
lithium(1+) 4-[(tert-butoxy)carbonyl]-3-fluorobenzoate |
2287301-58-8 | 95.0% | 1.0g |
$571.0 | 2025-03-13 | |
| Enamine | EN300-6740319-2.5g |
lithium(1+) 4-[(tert-butoxy)carbonyl]-3-fluorobenzoate |
2287301-58-8 | 95.0% | 2.5g |
$1118.0 | 2025-03-13 | |
| Enamine | EN300-6740319-5.0g |
lithium(1+) 4-[(tert-butoxy)carbonyl]-3-fluorobenzoate |
2287301-58-8 | 95.0% | 5.0g |
$1654.0 | 2025-03-13 | |
| Enamine | EN300-6740319-10.0g |
lithium(1+) 4-[(tert-butoxy)carbonyl]-3-fluorobenzoate |
2287301-58-8 | 95.0% | 10.0g |
$2454.0 | 2025-03-13 | |
| Aaron | AR028MD3-50mg |
lithium(1+)ion4-[(tert-butoxy)carbonyl]-3-fluorobenzoate |
2287301-58-8 | 95% | 50mg |
$179.00 | 2025-02-16 | |
| Aaron | AR028MD3-100mg |
lithium(1+)ion4-[(tert-butoxy)carbonyl]-3-fluorobenzoate |
2287301-58-8 | 95% | 100mg |
$256.00 | 2025-02-16 |
Lithium;3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoate Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on Lithium;3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoate
Comprehensive Overview of Lithium;3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoate (CAS No. 2287301-58-8)
The compound Lithium;3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoate (CAS No. 2287301-58-8) is a specialized lithium salt derivative of a fluorinated benzoate ester. This chemical entity has garnered significant attention in recent years due to its unique structural features and potential applications in advanced material science and pharmaceutical research. The presence of both lithium and fluoro moieties in its structure makes it a subject of interest for researchers exploring novel ionic compounds and their properties.
One of the most frequently asked questions about this compound revolves around its synthesis and stability. The 3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoate component provides steric hindrance, which can influence the compound's reactivity and solubility. Researchers are particularly interested in how the lithium counterion interacts with the aromatic system, as this can have implications for its use in energy storage systems or as a precursor for other lithium-containing materials.
In the context of current scientific trends, this compound aligns with the growing demand for fluorinated organic materials. The incorporation of fluorine atoms into organic molecules often enhances their thermal stability, lipophilicity, and bioavailability - properties that are highly valued in pharmaceutical development. The tert-butyl ester group in this molecule ((2-methylpropan-2-yl)oxycarbonyl) is particularly noteworthy as it serves as a protecting group that can be selectively removed under mild conditions, making the compound valuable in multi-step synthetic routes.
From an analytical chemistry perspective, the characterization of CAS No. 2287301-58-8 presents interesting challenges and opportunities. Modern techniques such as NMR spectroscopy (particularly 19F NMR), mass spectrometry, and X-ray crystallography are essential for confirming its structure and purity. The fluorine atom's strong NMR signal makes this compound particularly amenable to reaction monitoring, which is crucial for process optimization in industrial applications.
The potential applications of Lithium;3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoate extend to several cutting-edge fields. In materials science, researchers are investigating its use as a component in solid polymer electrolytes for lithium-ion batteries, where the fluorine substitution may improve ionic conductivity. The pharmaceutical industry is exploring its utility as a building block for fluorinated drug candidates, especially in the development of CNS-targeting molecules where the lithium ion may offer additional therapeutic benefits.
Environmental and safety considerations for this compound are also important research topics. While not classified as hazardous under current regulations, proper handling procedures should always be followed when working with lithium salts and fluorinated compounds. The scientific community continues to investigate the biodegradation pathways of such fluorinated aromatic compounds to ensure their sustainable use in various applications.
Recent publications have highlighted the compound's potential in coordination chemistry, where it can serve as an anionic ligand for transition metal complexes. The electron-withdrawing nature of the fluorine atom and the steric bulk of the tert-butyl group create unique electronic environments around metal centers, leading to novel catalytic properties. This aspect makes CAS No. 2287301-58-8 particularly interesting for researchers working on asymmetric catalysis and organometallic chemistry.
The commercial availability and scalability of Lithium;3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoate are subjects of ongoing discussion in chemical manufacturing circles. As demand grows for specialized fluorinated building blocks, efficient synthetic routes to this compound are being developed. Current methods typically involve the lithiation of the corresponding carboxylic acid precursor, followed by careful purification to obtain the desired product in high yield and purity.
In the context of intellectual property, several patents have emerged that mention derivatives of this compound, particularly in applications related to electronic materials and specialty polymers. The unique combination of lithium conductivity and fluorine's electronic effects makes this material attractive for advanced technological applications. Researchers are particularly interested in how modifications to the benzoate core might further enhance these properties.
Looking forward, the scientific community anticipates increased interest in CAS No. 2287301-58-8 as the push for more efficient energy storage materials and targeted pharmaceuticals continues. Its dual functionality as both a lithium source and a fluorinated aromatic compound positions it uniquely at the intersection of several important research areas. Ongoing studies are expected to reveal additional applications and optimized synthetic approaches for this versatile chemical entity.
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